4-[(2,5-Dioxopyrrolidin-1-yl)methyl]cyclohexane-1-carboxylic acid
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Overview
Description
4-((2,5-Dioxopyrrolidin-1-yl)methyl)cyclohexanecarboxylic acid is a chemical compound characterized by the presence of a cyclohexane ring substituted with a carboxylic acid group and a pyrrolidinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-((2,5-dioxopyrrolidin-1-yl)methyl)cyclohexanecarboxylic acid typically involves the reaction of cyclohexanecarboxylic acid with a suitable pyrrolidinone derivative. One common method involves the use of 2,5-dioxopyrrolidin-1-ylmethyl chloride as a reagent, which reacts with cyclohexanecarboxylic acid in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexane ring, leading to the formation of ketones or alcohols.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.
Substitution: The pyrrolidinone moiety can participate in nucleophilic substitution reactions, where the nitrogen atom acts as a nucleophile.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products:
Oxidation: Formation of cyclohexanone or cyclohexanol derivatives.
Reduction: Formation of cyclohexylmethanol or cyclohexylmethyl aldehyde.
Substitution: Formation of N-alkyl or N-acyl derivatives of the pyrrolidinone moiety.
Scientific Research Applications
4-((2,5-Dioxopyrrolidin-1-yl)methyl)cyclohexanecarboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers and other advanced materials due to its unique structural features.
Mechanism of Action
The mechanism of action of 4-((2,5-dioxopyrrolidin-1-yl)methyl)cyclohexanecarboxylic acid involves its interaction with specific molecular targets. The pyrrolidinone moiety can form hydrogen bonds and other interactions with proteins and enzymes, potentially modulating their activity. The carboxylic acid group can also participate in ionic interactions, further influencing the compound’s biological effects. Pathways involved may include inhibition of specific enzymes or modulation of receptor activity.
Comparison with Similar Compounds
4-((2,5-Dioxopyrrolidin-1-yl)methyl)benzoic acid: Similar structure but with a benzene ring instead of a cyclohexane ring.
2,5-Dioxopyrrolidin-1-ylmethyl acetate: Similar pyrrolidinone moiety but with an acetate group instead of a carboxylic acid.
N-(2,5-Dioxopyrrolidin-1-yl)methylcyclohexanecarboxamide: Similar structure but with an amide group instead of a carboxylic acid.
Uniqueness: 4-((2,5-Dioxopyrrolidin-1-yl)methyl)cyclohexanecarboxylic acid is unique due to the combination of its cyclohexane ring and pyrrolidinone moiety, which imparts distinct chemical and biological properties
Biological Activity
4-[(2,5-Dioxopyrrolidin-1-yl)methyl]cyclohexane-1-carboxylic acid, also known as N-succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC), is a compound that has garnered attention for its biological activity, particularly in the fields of biochemistry and pharmacology. This article reviews the compound's biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is C16H18N2O6 with a molecular weight of approximately 334.33 g/mol. The structure features a cyclohexane ring substituted with a dioxopyrrolidine moiety, which is crucial for its biological interactions.
The compound functions primarily as a cross-linking agent in protein chemistry. It reacts with thiol groups in proteins to form stable thioether bonds, facilitating the conjugation of proteins to various biomolecules. This property is particularly useful in the development of bioconjugates for therapeutic and diagnostic applications.
Anticonvulsant and Antinociceptive Properties
Recent studies have highlighted the anticonvulsant and antinociceptive activities of compounds derived from the dioxopyrrolidine structure. For instance, hybrid compounds related to this compound have demonstrated significant protective effects in animal models. One study reported that a related compound exhibited an effective dose (ED50) of 23.7 mg/kg in the maximal electroshock (MES) test, indicating strong anticonvulsant properties .
In Vitro Studies
In vitro assays have shown that derivatives of this compound can inhibit specific protein targets involved in cancer cell proliferation. For example, compounds with similar structures have been identified to inhibit HSET (KIFC1), a protein critical for centrosome clustering in cancer cells, leading to increased multipolar mitosis and subsequent cell death . This suggests potential applications in cancer therapy.
Case Study 1: Anticonvulsant Activity
A focused set of hybrid pyrrolidine derivatives was tested for anticonvulsant activity using various seizure models. The lead compound demonstrated broad-spectrum efficacy across multiple tests, including pentylenetetrazole-induced seizures and the 6 Hz seizure model . The mechanism was attributed to the inhibition of sodium/calcium currents and antagonism at TRPV1 receptors.
Case Study 2: Cancer Cell Targeting
In another study, researchers evaluated the effects of SMCC-related compounds on centrosome-amplified human cancer cell lines. The treatment resulted in an increased percentage of multipolar mitoses, indicating effective targeting of cancerous cells while sparing normal diploid cells . This highlights the potential for selective cancer therapies using these compounds.
Data Tables
Biological Activity | Test Model | ED50 (mg/kg) | Mechanism |
---|---|---|---|
Anticonvulsant | Maximal Electroshock | 23.7 | Sodium/calcium current inhibition |
Antinociceptive | Formalin-induced pain | Not specified | TRPV1 receptor antagonism |
Cancer Cell Proliferation Inhibition | Centrosome-amplified cells | Not specified | Inhibition of HSET |
Properties
CAS No. |
138219-47-3 |
---|---|
Molecular Formula |
C12H17NO4 |
Molecular Weight |
239.27 g/mol |
IUPAC Name |
4-[(2,5-dioxopyrrolidin-1-yl)methyl]cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C12H17NO4/c14-10-5-6-11(15)13(10)7-8-1-3-9(4-2-8)12(16)17/h8-9H,1-7H2,(H,16,17) |
InChI Key |
GUOMNHURWOOJGA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1CN2C(=O)CCC2=O)C(=O)O |
Origin of Product |
United States |
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